molecular formula C21H20ClNO5 B271219 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B271219
M. Wt: 401.8 g/mol
InChI Key: KNFZBBMICVLDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has shown promise in scientific research applications.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce inflammation and inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have a low toxicity profile, indicating that it may be safe for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low toxicity profile, which allows for higher doses to be used without harming cells or animals. However, one limitation is the lack of knowledge regarding its mechanism of action, which may make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory bowel disease. Additionally, more studies are needed to determine its efficacy as an anti-cancer agent and to identify the specific pathways it targets. Finally, research could focus on developing more efficient synthesis methods for this compound to make it more accessible for scientific research.

Synthesis Methods

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(3-chloro-4-methylphenyl)-5-oxo-2-pyrrolidinecarboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). This reaction yields the desired compound, which can be purified through various methods such as column chromatography.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells.

properties

Product Name

2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C21H20ClNO5/c1-13-3-6-16(10-18(13)22)23-11-15(9-20(23)25)21(26)28-12-19(24)14-4-7-17(27-2)8-5-14/h3-8,10,15H,9,11-12H2,1-2H3

InChI Key

KNFZBBMICVLDMJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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